An In-depth Technical Guide to the Environmental Degradation Pathways of Indoxacarb
An In-depth Technical Guide to the Environmental Degradation Pathways of Indoxacarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxacarb, a potent oxadiazine insecticide, is subject to various environmental degradation processes that transform the parent molecule into a suite of metabolites. Understanding these transformation pathways is critical for a comprehensive assessment of its environmental fate and potential ecotoxicological impact. This technical guide provides a detailed examination of the primary environmental degradation routes of indoxacarb, focusing on hydrolysis, photolysis, and microbial degradation. We will elucidate the chemical mechanisms driving these transformations, identify the major and minor degradation products, and discuss the environmental factors influencing the rate and extent of degradation. Furthermore, this guide presents detailed, field-proven experimental protocols for studying the degradation of indoxacarb, equipping researchers with the necessary methodologies to conduct robust environmental fate studies.
Introduction to Indoxacarb and its Environmental Significance
Indoxacarb is a voltage-dependent sodium channel blocker used extensively in agriculture to control a broad spectrum of lepidopteran pests.[1][2] Its unique mode of action and efficacy have made it a valuable tool in integrated pest management programs.[3] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its persistence, mobility, and transformation.
Environmental degradation pathways are the primary determinants of indoxacarb's environmental persistence. These pathways, driven by abiotic and biotic factors, break down the complex parent molecule into simpler compounds, some of which may exhibit their own toxicological profiles.[1][4] A comprehensive understanding of these pathways is therefore essential for accurate environmental risk assessment and the development of sustainable agricultural practices.
It is important to note that while various commercial suppliers may list "Indoxacarb Impurity 1" (CAS 135656-94-9), extensive review of the scientific literature and regulatory reports indicates that this compound is not a recognized environmental degradation product of indoxacarb.[4][5][6] This guide will focus on the scientifically validated degradation pathways and resulting metabolites.
Primary Environmental Degradation Pathways
The environmental degradation of indoxacarb is a complex process governed by three primary pathways: hydrolysis, photolysis, and microbial degradation. The contribution of each pathway to the overall degradation of indoxacarb is dependent on specific environmental conditions such as pH, sunlight intensity, temperature, and microbial activity.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of indoxacarb is highly dependent on the pH of the surrounding medium.
-
Under Alkaline Conditions (pH 9): Indoxacarb undergoes rapid hydrolysis. The half-life at pH 9 can be as short as one day.[1][6] The primary degradation product formed under these conditions is IN-KT413 .[1][6]
-
Under Neutral Conditions (pH 7): The rate of hydrolysis is significantly slower, with a half-life of approximately 38 days.[6]
-
Under Acidic Conditions (pH 5): Indoxacarb is relatively stable to hydrolysis, with a half-life of around 500 days.[1][6]
The increased rate of hydrolysis under alkaline conditions is due to the base-catalyzed cleavage of the ester and carbamate linkages within the indoxacarb molecule.
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by the ultraviolet (UV) component of sunlight.
-
Aqueous Photolysis: In water, indoxacarb is susceptible to rapid photodegradation. The half-life of indoxacarb in aqueous solutions exposed to simulated sunlight is approximately 3 to 4 days.[1] This suggests that in sunlit surface waters, photolysis is a significant degradation pathway.
-
Soil Photolysis: On the soil surface, the photodegradation of indoxacarb is considerably slower, with a reported half-life of 139 days under natural sunlight.[3] The reduced rate is likely due to the sorption of indoxacarb to soil particles, which can shield the molecule from direct sunlight.
Microbial Degradation
The transformation of indoxacarb by microorganisms, primarily bacteria and fungi, is a crucial degradation pathway in soil and sediment.
-
Aerobic Conditions: In the presence of oxygen, microbial degradation of indoxacarb can be rapid.[3] The primary metabolite formed under aerobic conditions is IN-JT333 .[1][3] This metabolite is formed through the cleavage of the carbomethoxy group from the parent molecule. IN-JT333 itself can be further degraded to other compounds.
-
Anaerobic Conditions: In the absence of oxygen, the microbial degradation of indoxacarb is significantly slower. Under these conditions, the formation of the hydrolysis product IN-KT413 has been observed.[6][7]
The rate and extent of microbial degradation are influenced by soil type, organic matter content, temperature, and moisture, all of which affect the abundance and activity of the microbial population.[8]
Key Degradation Products of Indoxacarb
The degradation of indoxacarb leads to the formation of several key metabolites. The structures and formation pathways of the most significant of these are detailed below.
| Degradation Product | Chemical Name | Formation Pathway(s) | Environmental Compartment(s) |
| IN-JT333 | Methyl 7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1][4][6]oxadiazine-4a(3H)-carboxylate | Microbial (Aerobic) | Soil, Sediment |
| IN-KT413 | 7-Chloro-2,5-dihydro-2,5-dioxo-indeno[1,2-e]-1,3,4-oxadiazine-4a(3H)-carboxylic acid, methyl ester | Hydrolysis (Alkaline), Microbial (Anaerobic) | Water, Soil, Sediment |
| IN-KG433 | Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-[[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]hydrazono]-1H-indene-2-carboxylate | Microbial (Aerobic) | Soil |
| IN-MP819 | Not consistently defined in public literature | Hydrolysis (Sterilization conditions) | Water |
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways of indoxacarb.
Caption: Primary environmental degradation pathways of indoxacarb.
Experimental Protocols for Degradation Studies
To ensure the scientific integrity and trustworthiness of environmental fate data, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for conducting hydrolysis, photolysis, and soil degradation studies for indoxacarb.
Protocol for Indoxacarb Hydrolysis Study
Objective: To determine the rate of hydrolysis of indoxacarb at different pH values.
Materials:
-
Indoxacarb analytical standard
-
Sterile, buffered aqueous solutions at pH 5, 7, and 9
-
Volumetric flasks and pipettes
-
Incubator capable of maintaining a constant temperature (e.g., 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS)
-
Analytical column suitable for separating indoxacarb and its degradation products (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of indoxacarb in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration.
-
Fortification of Buffer Solutions: Add a small, known volume of the indoxacarb stock solution to each of the pH 5, 7, and 9 buffer solutions to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).
-
Incubation: Dispense aliquots of the fortified buffer solutions into sterile, sealed vials and place them in a constant-temperature incubator in the dark to prevent photolysis.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove replicate vials for each pH.
-
Analysis: Directly inject the aqueous samples (or after appropriate dilution) into the HPLC system.
-
Data Analysis: Quantify the concentration of indoxacarb and its degradation products at each time point. Calculate the first-order rate constant (k) and the half-life (t½) for the hydrolysis of indoxacarb at each pH using the formula: t½ = ln(2)/k.
Protocol for Indoxacarb Aqueous Photolysis Study
Objective: To determine the rate of photodegradation of indoxacarb in an aqueous solution under simulated sunlight.
Materials:
-
Indoxacarb analytical standard
-
Sterile, buffered aqueous solution (e.g., pH 7)
-
Quartz or borosilicate glass reaction vessels (transparent to UV light)
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters)
-
Radiometer to measure light intensity
-
Incubator with temperature control
-
HPLC system as described in the hydrolysis protocol
Procedure:
-
Preparation of Test Solution: Prepare a fortified aqueous solution of indoxacarb as described in the hydrolysis protocol.
-
Irradiation: Fill the reaction vessels with the test solution and place them in the light source chamber. Maintain a constant temperature.
-
Dark Control: Prepare identical samples and keep them in the dark at the same temperature to serve as controls for any non-photolytic degradation.
-
Sampling: At appropriate time intervals, withdraw samples from the irradiated and dark control vessels.
-
Analysis: Analyze the samples by HPLC to determine the concentration of indoxacarb.
-
Data Analysis: Calculate the rate of photolysis and the half-life, correcting for any degradation observed in the dark controls.
Protocol for Indoxacarb Aerobic Soil Degradation Study
Objective: To determine the rate of microbial degradation of indoxacarb in soil under aerobic conditions.
Materials:
-
Indoxacarb analytical standard
-
Fresh, sieved soil with known characteristics (pH, organic matter content, texture)
-
Incubation vessels that allow for air exchange
-
Incubator with temperature and humidity control
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
-
HPLC-MS/MS or GC-MS system for analysis
Procedure:
-
Soil Treatment: Treat a known weight of soil with a solution of indoxacarb to achieve the desired concentration. Ensure homogenous distribution.
-
Moisture Adjustment: Adjust the moisture content of the treated soil to a specific level (e.g., 50-60% of its water-holding capacity).
-
Incubation: Place the treated soil in the incubation vessels and incubate at a constant temperature in the dark. Maintain aerobic conditions by ensuring adequate airflow.
-
Sampling: At selected time points, remove replicate soil samples.
-
Extraction: Extract indoxacarb and its metabolites from the soil samples using an appropriate solvent mixture and extraction technique (e.g., shaking, sonication).
-
Cleanup: If necessary, clean up the extracts using SPE to remove interfering substances.
-
Analysis: Analyze the extracts using a suitable chromatographic method (HPLC-MS/MS or GC-MS) to quantify indoxacarb and its degradation products.
-
Data Analysis: Determine the dissipation half-life (DT50) of indoxacarb in the soil.
Conclusion
The environmental degradation of indoxacarb is a multifaceted process involving hydrolysis, photolysis, and microbial activity. The relative importance of each pathway is highly dependent on environmental conditions. The primary degradation products, IN-JT333 and IN-KT413, are formed through distinct mechanisms under aerobic and anaerobic/alkaline conditions, respectively. A thorough understanding of these pathways, facilitated by robust experimental protocols as outlined in this guide, is paramount for the responsible use and management of indoxacarb in agricultural systems. Continued research into the environmental fate of indoxacarb and its metabolites will further enhance our ability to predict its behavior in the environment and ensure its safe and sustainable use.
References
-
Pharmaffiliates. (n.d.). Indoxacarb-impurities. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2006). ENVIRONMENTAL FATE OF INDOXACARB. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). ChemicalWatch Factsheet - Indoxacarb. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005, April 14). Pesticides; Indoxacarb. Retrieved from [Link]
- Liu, X., et al. (2013). Enantioselective Degradation and Enantiomerization of Indoxacarb in Soil. Journal of Agricultural and Food Chemistry, 61(47), 11337-11343.
-
World Health Organization. (2005). INDOXACARB. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Indoxacarb. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). INDOXACARB EVALUATION. Retrieved from [Link]
- Zhang, W., et al. (2020). Studies on Dissipations and Residues of Indoxacarb under Different Field and Environmental Conditions. International Journal of Environmental Research and Public Health, 17(21), 8175.
-
U.S. Environmental Protection Agency. (2012, December 10). REGISTRATION REVIEW PROBLEM FORMULATION Indoxacarb. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Indoxacarb (Ref: DPX KN128). Retrieved from [Link]
- Google Patents. (n.d.). CN107915692A - A kind of preparation method of indoxacarb.
- European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance indoxacarb. EFSA Journal, 16(11), e05480.
-
California Department of Pesticide Regulation. (2003). Environmental Fate of Indoxacarb. Retrieved from [Link]
-
City of Bremerton. (2012, November 27). Indoxacarb. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2003, March 6). Environmental Fate of Indoxacarb. Retrieved from [Link]
- European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance indoxacarb. EFSA Journal, 16(11), e05480.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Indoxacarb; 444773-15. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000, January 19). Pesticides; Indoxacarb. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoxacarb. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active INDOXACARB in the product DuPont Steward Insecticide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 49599603 Title: Analytical Method for the Determination of Indoxacarb and Metabolites in Soil an. Retrieved from [Link]
- El-Sheikh, S. M. (2021). Analytical method for identification and determination of indoxacarb content in Suspension concentrate SC pesticide formulations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Indoxacarb (Ref: DPX KN128) [sitem.herts.ac.uk]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond [organic-chemistry.org]
- 8. guidechem.com [guidechem.com]
